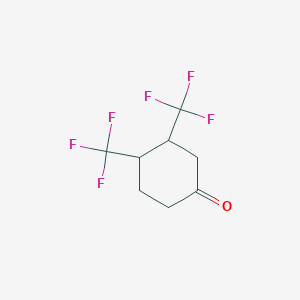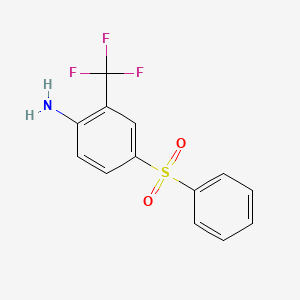![molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy]aniline CAS No. 2088945-53-1](/img/structure/B6311187.png)
2-Chloro-4-(chlorodifluoromethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chlorodifluoromethoxy]aniline (2C4CDMA) is an organic compound used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in many organic solvents. 2C4CDMA is a chlorinated derivative of aniline and is used as a reagent in organic synthesis and as a catalyst in the polymerization of vinyl monomers. It is also used as a fluorescent label for proteins and other biomolecules, and has been used in the development of new materials for use in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chlorodifluoromethoxy]aniline has a wide range of scientific applications, including in the fields of organic synthesis, polymerization, and drug delivery. In organic synthesis, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used as a reagent to synthesize a variety of organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with specific properties. In drug delivery, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used to develop new materials for drug delivery systems, such as liposomes, nanoparticles, and microspheres.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy]aniline is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species, such as an amine or a thiol group. This covalent bond is believed to be the driving force behind the reaction of 2-Chloro-4-(chlorodifluoromethoxy]aniline with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline are not well understood. However, it is believed that the compound may have some cytotoxic effects on cells, as it has been shown to induce DNA damage in human cells. Additionally, it has been shown to induce cell death in some cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-4-(chlorodifluoromethoxy]aniline in lab experiments is that it is a highly reactive compound, which makes it useful for a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-Chloro-4-(chlorodifluoromethoxy]aniline is its toxicity, as it has been shown to be cytotoxic in some cell lines.
Zukünftige Richtungen
The use of 2-Chloro-4-(chlorodifluoromethoxy]aniline in scientific research is a relatively new field, and there are many potential future directions for research. These include the development of new materials for drug delivery systems, the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a fluorescent label for proteins, and the development of new methods for synthesizing organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline could help to better understand its potential toxicity. Other potential future directions include the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a catalyst in the polymerization of vinyl monomers, and the development of new methods for purifying the compound.
Synthesemethoden
2-Chloro-4-(chlorodifluoromethoxy]aniline can be synthesized by the reaction of 2-chloro-4-fluoroaniline with chlorodifluoromethane. This reaction is carried out in the presence of a base, such as potassium carbonate, and is typically conducted at a temperature of around 80°C. The reaction yields a crude product that can then be purified by fractional distillation.
Eigenschaften
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDKHNLKMBBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorodifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)






![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)